molecular formula C17H19NO3SSe B14661701 3-Ethyl-2-methylbenzoselenazolium 4-methylbenzenesulphonate CAS No. 42423-89-2

3-Ethyl-2-methylbenzoselenazolium 4-methylbenzenesulphonate

Cat. No.: B14661701
CAS No.: 42423-89-2
M. Wt: 396.4 g/mol
InChI Key: YFNMUINSOYCPLD-UHFFFAOYSA-M
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Description

3-Ethyl-2-methylbenzoselenazolium 4-methylbenzenesulphonate is a chemical compound known for its unique properties and applications in various fields. It is a member of the benzoselenazolium family, which contains selenium atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-methylbenzoselenazolium 4-methylbenzenesulphonate typically involves the reaction of 2-methylbenzoselenazole with ethyl iodide in the presence of a base, followed by the addition of 4-methylbenzenesulphonic acid. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-methylbenzoselenazolium 4-methylbenzenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyl-2-methylbenzoselenazolium 4-methylbenzenesulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-2-methylbenzoselenazolium 4-methylbenzenesulphonate involves its interaction with molecular targets such as enzymes and cellular components. The selenium atom plays a crucial role in its reactivity, allowing it to participate in redox reactions and form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-2-methylbenzoselenazolium 4-methylbenzenesulphonate is unique due to its specific combination of ethyl and methyl groups attached to the benzoselenazolium core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

42423-89-2

Molecular Formula

C17H19NO3SSe

Molecular Weight

396.4 g/mol

IUPAC Name

3-ethyl-2-methyl-1,3-benzoselenazol-3-ium;4-methylbenzenesulfonate

InChI

InChI=1S/C10H12NSe.C7H8O3S/c1-3-11-8(2)12-10-7-5-4-6-9(10)11;1-6-2-4-7(5-3-6)11(8,9)10/h4-7H,3H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

YFNMUINSOYCPLD-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C([Se]C2=CC=CC=C21)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

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